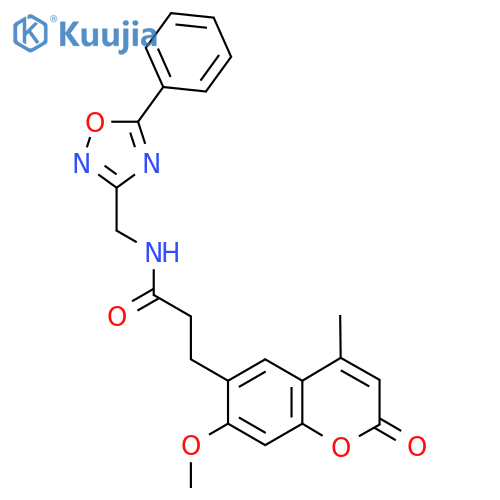Cas no 1010936-42-1 (7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide)

1010936-42-1 structure
商品名:7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide
CAS番号:1010936-42-1
MF:C23H21N3O5
メガワット:419.429945707321
CID:5050534
7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide 化学的及び物理的性質
名前と識別子
-
- 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)propanamide
- 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]propanamide
- STK644908
- 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]propanamide
- ST51065131
- 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[(5-phenyl(1,2,4-oxadiazol-3-yl))me thyl]propanamide
- 7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide
-
- インチ: 1S/C23H21N3O5/c1-14-10-22(28)30-19-12-18(29-2)16(11-17(14)19)8-9-21(27)24-13-20-25-23(31-26-20)15-6-4-3-5-7-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,24,27)
- InChIKey: AXYQZDRQQFCSFW-UHFFFAOYSA-N
- ほほえんだ: O1C(C=C(C)C2=C1C=C(C(=C2)CCC(NCC1=NOC(C2C=CC=CC=2)=N1)=O)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 678
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 104
7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M329995-500µg |
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide |
1010936-42-1 | 500µg |
$385.00 | 2023-05-17 | ||
| TRC | M329995-1mg |
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide |
1010936-42-1 | 1mg |
$724.00 | 2023-05-17 | ||
| TRC | M329995-0.5mg |
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide |
1010936-42-1 | 0.5mg |
$ 315.00 | 2022-06-03 | ||
| TRC | M329995-10mg |
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide |
1010936-42-1 | 10mg |
$6906.00 | 2023-05-17 | ||
| TRC | M329995-25mg |
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide |
1010936-42-1 | 25mg |
$ 19000.00 | 2023-09-07 | ||
| TRC | M329995-2.5mg |
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide |
1010936-42-1 | 2.5mg |
$1757.00 | 2023-05-17 | ||
| TRC | M329995-500μg |
7-Methoxy-4-methyl-2-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1-benzopyran-6-propanamide |
1010936-42-1 | 500μg |
$ 385.00 | 2023-04-13 |
7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
1010936-42-1 (7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide) 関連製品
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
